

physical and chemical properties of Trichloro(trimethylamine)boron

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Compound of Interest

Compound Name: Trichloro(trimethylamine)boron

Cat. No.: B074321

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An In-depth Technical Guide to Trichloro(trimethylamine)boron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Trichloro(trimethylamine)boron**. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with essential safety information. This stable Lewis acid-base adduct serves as a crucial intermediate in organic synthesis and boron chemistry research.

Core Properties

Trichloro(trimethylamine)boron, with the CAS Number 1516-55-8, is a stable, solid adduct formed from the strong Lewis acid, boron trichloride (BCl_3), and the Lewis base, trimethylamine ($\text{N}(\text{CH}_3)_3$).^{[1][2][3][4]} This complexation neutralizes the high reactivity of free boron trichloride, making it a safer and easier-to-handle reagent for introducing the BCl_2 group into molecules.^[5]

Physical Properties

The key physical properties of **Trichloro(trimethylamine)boron** are summarized in the table below. The compound is a white crystalline solid at room temperature with a high melting point, indicating its stable lattice structure.^{[4][6]}

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ BCl ₃ N	[1] [4] [7]
Molecular Weight	176.28 g/mol	[1] [4]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	237-243°C (with decomposition)	[2] [6]
Boiling Point	152°C (by fractional distillation)	[Previous Search]
Solubility	Soluble in hot hexane and benzene. Recrystallizable from absolute ethanol.	[2] [Previous Search]

Chemical & Spectroscopic Properties

The adduct's chemical behavior is dominated by the Lewis acidic boron center and the reactive boron-chlorine bonds. Its spectroscopic signature is characteristic of a tetracoordinate boron atom.

Property	Value / Description	Source(s)
CAS Number	1516-55-8	[1][3]
IUPAC Name	trichloro-(trimethylazaniumyl)boranuide	[7]
Common Synonyms	Boron trichloride-trimethylamine complex; Me ₃ NBCl ₃ ; Trimethylamine-trichloroborane	[6]
Reactivity	The B-Cl bonds are susceptible to nucleophilic substitution. The B-N dative bond is stable.	[Previous Search]
¹¹ B NMR (Chemical Shift)	~18 ppm	[Previous Search]
Primary Application	Intermediate in organic and pharmaceutical synthesis; Lewis acid catalyst.	[4]

Chemical Synthesis and Purification

The synthesis of **Trichloro(trimethylamine)boron** is a direct Lewis acid-base adduct formation reaction. High purity can be achieved through standard purification techniques.

Synthesis Workflow

The formation of the adduct is a straightforward but exothermic reaction between boron trichloride and trimethylamine.

Caption: Lewis acid-base synthesis of the adduct.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

- **Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of boron trichloride in anhydrous benzene in a three-neck flask equipped with a dropping funnel and a

magnetic stirrer.

- **Reaction:** Cool the boron trichloride solution in an ice bath. Slowly add a stoichiometric equivalent of trimethylamine, also dissolved in anhydrous benzene, via the dropping funnel with vigorous stirring. The reaction is exothermic, and a white precipitate of the adduct will form.
- **Isolation:** After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
- **Workup:** Collect the solid product by filtration under inert atmosphere. Wash the precipitate with a small amount of cold, anhydrous benzene to remove any unreacted starting materials.
- **Drying:** Dry the resulting white powder under vacuum to remove residual solvent. Yields for this reaction can be as high as 98%. [Previous Search]

Purification Workflow

For applications requiring very high purity (>99.9%), a two-step purification process is employed.

Caption: Purification process for **Trichloro(trimethylamine)boron**.

Experimental Protocol: Purification by Recrystallization

- **Dissolution:** Place the crude or distilled **Trichloro(trimethylamine)boron** solid in a flask. Add a minimal amount of hexane.
- **Heating:** Gently heat the suspension with stirring until the solid completely dissolves.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the adduct decreases, and pure crystals will form.
- **Isolation:** Further cool the flask in an ice bath to maximize crystal formation.
- **Collection:** Collect the crystals by vacuum filtration and wash them with a small volume of cold hexane.

- **Drying:** Dry the purified crystals under vacuum. This method can yield purities greater than 99.9%. [Previous Search]

Chemical Reactivity and Applications

The primary utility of **Trichloro(trimethylamine)boron** in synthesis stems from the reactivity of its B-Cl bonds. The stable B-N bond ensures the trimethylamine ligand remains attached while the chlorine atoms are displaced by various nucleophiles.

Caption: General nucleophilic substitution pathway.

This reactivity makes the compound a valuable precursor for synthesizing a wide range of organoboron derivatives, which are important in pharmaceutical and materials science.^[4] It allows for the controlled, stepwise introduction of functionalities onto the boron center.

Spectroscopic Characterization Protocols

¹¹B NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. As standard borosilicate glass tubes can produce a broad boron signal, using a quartz NMR tube is preferable for high-resolution spectra.
- **Acquisition:** Acquire the ¹¹B NMR spectrum. A single, sharp resonance is expected.
- **Analysis:** The chemical shift for the tetracoordinate boron in this adduct is typically observed around $\delta = 18$ ppm. [Previous Search]

Infrared (IR) Spectroscopy

- **Sample Preparation:** As the compound is a solid, prepare the sample using a standard solid-state technique.
 - **KBr Pellet:** Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
- Acquisition: Place the prepared sample in the spectrometer and record the infrared spectrum.
- Analysis: Analyze the spectrum for characteristic vibrational frequencies corresponding to B-Cl, B-N, C-N, and C-H bonds, as detailed in spectroscopic literature.[\[2\]](#)

Safety and Handling

While the formation of the stable adduct significantly reduces the hazards associated with its highly reactive precursors, proper laboratory safety protocols should always be followed.

Hazard Information	Description	Source(s)
GHS Classification	Not classified. No hazard symbols or statements required.	[1]
Handling Precautions	Handle in a well-ventilated area. Avoid creating dust. Wear standard personal protective equipment (gloves, safety glasses).	[Previous Search]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated place away from moisture.	[4]
Decomposition Hazard	Although stable, contact with water or strong heat can cause decomposition, potentially releasing hazardous precursors like boron trichloride and trimethylamine.	[8]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety guidelines.

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